![molecular formula C12H15N3S B12706430 Azd 9821 [who-DD] CAS No. 1182820-70-7](/img/structure/B12706430.png)

Azd 9821 [who-DD]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

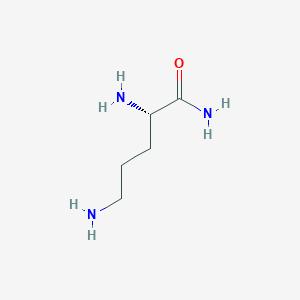

AZD 9821 is a compound with the molecular formula C12H15N3S and a molecular weight of 233.3341 . It is a promising agent in the field of medicinal chemistry, particularly in the treatment of certain types of cancer. The compound is known for its ability to target specific cancer cells, leading to DNA damage and apoptosis .

Preparation Methods

The synthetic routes and reaction conditions for AZD 9821 involve several steps. The preparation typically starts with the synthesis of the benzoxazine monomer via a solventless process. The solidified monomer is then ground into a fine powder, and azodicarbonamide is added in different weight ratios . The industrial production methods for AZD 9821 are not extensively documented, but they likely involve similar steps with optimization for large-scale production.

Chemical Reactions Analysis

AZD 9821 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield amines or other reduced forms of the compound .

Scientific Research Applications

AZD 9821 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, AZD 9821 is being investigated for its potential to treat various types of cancer, particularly those expressing the CD123 marker . The compound has shown promising results in preclinical studies, achieving significant leukemic blast reduction in blood and bone marrow . Additionally, AZD 9821 is being explored for its potential use in other therapeutic areas, such as autoimmune diseases and inflammatory conditions .

Mechanism of Action

The primary mechanism of action of AZD 9821 involves the delivery of a topoisomerase I inhibitor (TOP1i) payload into CD123-expressing cancer cells. This leads to DNA damage and apoptosis, effectively targeting and killing the cancer cells . The molecular targets and pathways involved in this process include the CD123 marker, which is highly expressed in certain types of cancer, and the topoisomerase I enzyme, which is essential for DNA replication and repair .

Comparison with Similar Compounds

AZD 9821 can be compared with other similar compounds, such as AZD 9291 and AZD 5991. AZD 9291 is an irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that overcomes resistance mediated by the T790M mutation . AZD 5991 is a selective inhibitor of the myeloid cell leukemia 1 (MCL1) protein, which plays a crucial role in cell survival and apoptosis . While all these compounds target specific proteins involved in cancer progression, AZD 9821 is unique in its ability to deliver a TOP1i payload specifically to CD123-expressing cells, making it a promising candidate for targeted cancer therapy .

Properties

CAS No. |

1182820-70-7 |

|---|---|

Molecular Formula |

C12H15N3S |

Molecular Weight |

233.33 g/mol |

IUPAC Name |

(6R)-6-N-ethyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine |

InChI |

InChI=1S/C12H15N3S/c1-2-14-9-3-7-5-10-11(6-8(7)4-9)16-12(13)15-10/h5-6,9,14H,2-4H2,1H3,(H2,13,15)/t9-/m1/s1 |

InChI Key |

GTXFOEHPKNATLV-SECBINFHSA-N |

Isomeric SMILES |

CCN[C@@H]1CC2=CC3=C(C=C2C1)SC(=N3)N |

Canonical SMILES |

CCNC1CC2=CC3=C(C=C2C1)SC(=N3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12706407.png)

![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12706414.png)